2-(2-Methoxyphenyl)cyclopropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-3-2-4-7(10)8-6-9(8)11/h2-5,8-9H,6,11H2,1H3 |
InChI Key |
DHHVOLWFZZZOCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC2N |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methoxyphenyl Cyclopropan 1 Amine and Its Analogs
General Synthesis Strategies of the Cyclopropane (B1198618) Core
The formation of the cyclopropane ring is a critical step in the synthesis of 2-(2-methoxyphenyl)cyclopropan-1-amine. This is typically achieved through cyclopropanation reactions of an appropriate alkene precursor, followed by functional group manipulations to introduce the amine.
Cyclopropanation Reactions Utilizing Carbene Reagents and Alkenes
A primary method for constructing the cyclopropane ring involves the reaction of an alkene with a carbene or a carbenoid. For the synthesis of this compound, the logical starting alkene is 2-methoxystyrene.
One of the most common methods for cyclopropanation is the Simmons-Smith reaction, which utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species. However, transition metal-catalyzed reactions often provide better control and efficiency. For instance, copper and rhodium catalysts are widely used to decompose diazo compounds, such as ethyl diazoacetate, to generate a metal-carbene intermediate that then reacts with the alkene. chemrxiv.org The reaction of 2-methoxystyrene with ethyl diazoacetate in the presence of a rhodium catalyst like rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] would yield ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate. This reaction typically produces a mixture of cis and trans diastereomers, with the trans isomer often being the major product due to steric considerations.
Another powerful method is the Corey-Chaykovsky reaction, which employs sulfur ylides. nrochemistry.comadichemistry.comwikipedia.org This reaction is particularly useful for the cyclopropanation of α,β-unsaturated carbonyl compounds. A plausible route would involve the Claisen-Schmidt condensation of 2-methoxybenzaldehyde (B41997) with a suitable ketone (e.g., acetophenone) to form a 2'-methoxychalcone. Subsequent reaction with a sulfur ylide, such as dimethylsulfoxonium methylide, would then yield the corresponding cyclopropyl (B3062369) ketone. pku.edu.cnresearchgate.net This ketone can then be further functionalized to the desired amine.
| Reagent/Catalyst | Alkene/Precursor | Product | Notes |
| CH₂I₂/Zn(Cu) | 2-Methoxystyrene | 2-(2-Methoxyphenyl)cyclopropane | Simmons-Smith reaction |
| N₂CHCO₂Et / Rh₂(OAc)₄ | 2-Methoxystyrene | Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate | Forms a mixture of cis and trans isomers. |
| (CH₃)₃S(O)I / NaH | 2'-Methoxychalcone | 1-Aroyl-2-(2-methoxyphenyl)cyclopropane | Corey-Chaykovsky reaction. |
Introduction of the Methoxyphenyl Moiety via Organometallic Reagents
While the primary strategy involves starting with a methoxy-substituted alkene, it is also conceivable to introduce the 2-methoxyphenyl group at a later stage. This can be achieved through cross-coupling reactions. For example, a pre-formed cyclopropylamine (B47189) bearing a suitable leaving group (e.g., a halide or triflate) on the phenyl ring could undergo a Suzuki or Buchwald-Hartwig coupling reaction with a 2-methoxyphenylboronic acid or a similar organometallic reagent. However, this approach is generally less direct than starting with 2-methoxystyrene.
Formation of Hydrochloride Salts and Other Derivatives
The synthesized this compound is a basic compound and is often converted to a more stable and handleable salt form, such as the hydrochloride salt. This is typically achieved by treating a solution of the free amine in an organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt usually precipitates out of the solution and can be collected by filtration.
The intermediate cyclopropanecarboxylic acid is a key precursor to the final amine product. The conversion of the carboxylic acid to the amine is commonly achieved through a Curtius rearrangement. rsc.orgresearchgate.net This process involves the conversion of the carboxylic acid to an acyl azide (B81097), typically via the corresponding acyl chloride or by using diphenylphosphoryl azide (DPPA). pku.edu.cn The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, with the loss of nitrogen gas. The isocyanate is subsequently hydrolyzed, often under acidic or basic conditions, to yield the primary amine. The stereochemistry of the cyclopropane ring is retained throughout the Curtius rearrangement.
Asymmetric Synthesis of this compound Stereoisomers
The presence of two stereocenters in this compound means that it can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of specific stereoisomers requires asymmetric methodologies.
Chiral Cyclopropanation Approaches for Enantioselective Synthesis
The most direct approach to obtaining enantiomerically enriched this compound is through asymmetric cyclopropanation. This involves the use of chiral catalysts that can control the stereochemical outcome of the reaction.
Chiral rhodium(II) catalysts, such as those derived from chiral carboxamidates or carboxylates, have proven to be highly effective for the asymmetric cyclopropanation of styrenes with diazoacetates. nrochemistry.comrsc.org For example, using a chiral rhodium catalyst with 2-methoxystyrene and ethyl diazoacetate can lead to the formation of one enantiomer of the cyclopropanecarboxylate (B1236923) ester in excess. The choice of catalyst and reaction conditions can influence which stereoisomer is formed.
Engineered enzymes, particularly variants of myoglobin (B1173299) and cytochrome P450, have also emerged as powerful biocatalysts for asymmetric cyclopropanation reactions, offering high levels of diastereo- and enantioselectivity. wikipedia.org
| Chiral Catalyst/Method | Reactants | Product | Stereoselectivity |
| Chiral Rh(II) Carboxamidate | 2-Methoxystyrene, Ethyl Diazoacetate | Enantioenriched Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate | High enantiomeric excess (ee) can be achieved. |
| Engineered Myoglobin | 2-Methoxystyrene, Diazoacetate | Enantioenriched Ethyl 2-(2-methoxyphenyl)cyclopropanecarboxylate | Often provides excellent diastereo- and enantioselectivity. |
Stereoselective Derivatization of Precursors and Intermediates
An alternative to asymmetric catalysis is the resolution of a racemic mixture of a key intermediate, most commonly the 2-(2-methoxyphenyl)cyclopropanecarboxylic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The two diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. nih.gov Once the diastereomeric salts are separated, the chiral carboxylic acid can be liberated by treatment with an acid. Each enantiomer of the carboxylic acid can then be carried forward to the corresponding enantiomer of the amine via the Curtius rearrangement, which proceeds with retention of configuration.
Another approach involves the use of chiral auxiliaries. A chiral alcohol can be used to form a chiral ester with the racemic cyclopropanecarboxylic acid. The resulting diastereomeric esters can then be separated by chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure carboxylic acids.
Chemical Resolution Techniques for Enantiomers
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of stereochemically pure compounds. For chiral amines like this compound, the most common and effective method of resolution is through the formation of diastereomeric salts. libretexts.orgmdpi.com
This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid, which serves as a resolving agent. libretexts.orgmdpi.com The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for the rotation of plane-polarized light), diastereomers possess different physical characteristics, such as solubility, melting point, and boiling point. libretexts.orgmdpi.com This difference in properties allows for their separation by conventional laboratory techniques like fractional crystallization. libretexts.orgmdpi.com
The process can be summarized in the following steps:
Salt Formation: The racemic mixture of the amine, (R/S)-2-(2-methoxyphenyl)cyclopropan-1-amine, is treated with a single enantiomer of a chiral acid, for example, (R,R)-(+)-tartaric acid. This reaction yields a mixture of two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. libretexts.org
Separation: Due to their differing solubilities, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or concentration. libretexts.orgrsc.org This solid can be separated from the dissolved diastereomer by filtration. mdpi.com
Regeneration: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and regenerate the free amine, now as a single, pure enantiomer. libretexts.org The other enantiomer can be recovered from the remaining solution (the mother liquor) by a similar basic treatment. psu.edu
Commonly used chiral resolving agents for amines include naturally occurring acids like tartaric acid, as well as brucine, strychnine, and quinine. libretexts.org The efficiency of the resolution is dependent on the choice of both the resolving agent and the solvent system to maximize the difference in solubility between the diastereomeric salts. mdpi.com
Functionalization and Derivatization Strategies of this compound
The primary amine and the substituted phenyl ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
N-Alkylation and N-Arylation Reactions on the Amine Moiety
The nucleophilic nitrogen atom of the primary amine can undergo N-alkylation or N-arylation to form secondary or tertiary amines. The N-alkylation of amines bearing certain structural features can sometimes be challenging and may require specific conditions to proceed efficiently. psu.edu For instance, reactions may utilize a base such as caesium carbonate in a suitable solvent like DMF to facilitate the substitution. psu.edu Brookhart's acid has been used as a catalyst for the N-alkylation of arylamines with cyclopropylcarbinols, demonstrating a regioselective approach that can be controlled by temperature. researchgate.net
Below is a table illustrating potential N-alkylation and N-arylation reactions.
| Reactant 1 (Amine) | Reactant 2 (Alkylating/Arylating Agent) | Product Type |
| This compound | Alkyl Halide (e.g., Iodomethane) | Secondary Amine |
| This compound | Benzyl Bromide | Secondary Amine |
| This compound | Aryl Halide (e.g., Fluorobenzene) with Pd-catalyst | Secondary Arylamine |
| This compound | Cyclopropylcarbinol with Acid Catalyst | N-alkylated Amine |
Modifications and Substitutions on the Phenyl Ring
The 2-methoxyphenyl group provides a scaffold for further functionalization. Substitutions on the phenyl ring are often introduced during the initial synthesis of the cyclopropane structure itself. mdpi.comnih.gov This is typically achieved by starting with an appropriately substituted salicylaldehyde, which is then converted to the corresponding cyclopropane. mdpi.comresearchgate.net
The methoxy (B1213986) group can potentially be cleaved to reveal a phenol (B47542), which can then participate in further reactions. Donor-acceptor (DA) cyclopropanes containing a 2-hydroxyaryl group are particularly reactive. mdpi.com The ortho-position of the aromatic ring can act as a nucleophile in various annulation reactions, leading to the formation of new heterocyclic ring systems. mdpi.com This inherent reactivity allows for the expansion of the molecular framework directly from the phenyl ring.
Formation of Amide and Carboxamide Derivatives
The primary amine of this compound readily reacts with acylating agents such as acyl chlorides or carboxylic anhydrides to form stable amide derivatives. This transformation is a common strategy in medicinal chemistry to modify the properties of a parent amine. nih.gov The synthesis of various amide and carboxamide derivatives containing a cyclopropane ring has been reported, highlighting the feasibility of this reaction. mdpi.com For example, reacting a cyclopropane amine with a substituted benzoic acid (after its conversion to an acyl chloride) would yield a corresponding N-cyclopropyl benzamide.
Research has detailed the synthesis of various cyclopropane carboxamides, which are structurally analogous to the amides that would be formed from this compound. mdpi.com These studies provide insight into the reaction conditions and resulting structures.
| Amide/Carboxamide Derivative Name | Molecular Formula | Key Characteristics | Reference |
|---|---|---|---|
| 2-(2-Bromophenyl)-N-cyclopentylcyclopropane-1-carboxamide | C15H19BrNO | White solid, Yield: 70.7% | mdpi.com |
| 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | C17H17BrNO | White solid, Yield: 61.5% | mdpi.com |
| N-(2-methoxyphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | C25H25NO2 | A documented cyclopropane carboxamide derivative. | nih.gov |
| N-cyclopropyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide | C14H17NO2 | White solid, Yield: 54.8% | mdpi.com |
This compound as a Key Synthetic Building Block
The unique strained-ring structure and electronic properties of this compound make it a valuable intermediate in organic synthesis.
Precursor in the Synthesis of More Complex Molecular Architectures
Cyclopropanes that bear both an electron-donating group (like the 2-methoxyphenyl group) and an electron-accepting group are known as donor-acceptor (DA) cyclopropanes. mdpi.com These compounds are highly versatile synthetic intermediates. mdpi.comresearchgate.net The amine group in this compound, or a derivative thereof, can act as the acceptor component. DA cyclopropanes can function as synthetic equivalents of 1,3-dipoles, undergoing ring-opening reactions with various reagents to create larger, more complex structures. mdpi.com
A key application of DA cyclopropanes is in the synthesis of nitrogen-containing heterocycles. For instance, DA cyclopropanes bearing ester groups can react with primary amines, such as anilines or benzylamines, in the presence of a Lewis acid catalyst. mdpi.com This process involves the opening of the cyclopropane ring followed by in situ lactamization to produce pharmacologically relevant 1,5-substituted pyrrolidin-2-ones. mdpi.com This transformation demonstrates the utility of the cyclopropane scaffold as a 1,4-dielectrophile for building new five-membered ring systems. mdpi.com The ability to construct diverse polycyclic compounds makes molecules like this compound valuable starting points for creating novel molecular architectures. mdpi.comorganic-chemistry.org
Application in Scaffold Diversity for Chemical Libraries
The 2-arylcyclopropylamine framework, exemplified by this compound, serves as a key starting point for generating chemical libraries with significant scaffold diversity. This is primarily achieved through the derivatization of the primary amine and modifications of the aromatic ring, leading to a multitude of analogs with varied physicochemical properties and biological activities.
One prominent application of this scaffold is in the field of medicinal chemistry for the discovery of novel therapeutic agents. For instance, derivatives of 2-phenylcyclopropylamines have been investigated as potent and selective agonists for the serotonin (B10506) 2C (5-HT2C) receptor, a target for central nervous system disorders. nih.gov In such studies, a library of fluorinated analogs was synthesized to explore the structure-activity relationship (SAR). The key synthetic step involved the transition metal-catalyzed [2+1] cycloaddition of aromatic vinyl fluorides to generate the core cyclopropane structure. nih.gov Subsequent modification of the amine functionality would further expand the diversity of the library.
The concept of "scaffold hopping," which involves replacing a core molecular structure with a different one while retaining similar biological activity, is another area where cyclopropylamine derivatives are valuable. nih.govnih.gov By using computational methods to predict shape and electronic similarities, researchers can design new scaffolds that mimic the original pharmacophore. nih.govnih.gov The this compound scaffold can serve as a starting point for such hopping strategies, where the cyclopropane ring might be replaced by other small, rigid rings or acyclic linkers to explore new chemical space and potentially improve properties like metabolic stability or selectivity. nih.gov
The generation of diverse libraries from a common scaffold often employs parallel synthesis techniques. In this approach, the core scaffold, such as this compound, is reacted with a variety of building blocks in a systematic manner. For example, the primary amine can be readily acylated, alkylated, or reductively aminated with a diverse set of carboxylic acids, alkyl halides, or aldehydes/ketones, respectively. This leads to the rapid generation of a large number of amides, secondary amines, and tertiary amines.
A representative, albeit generalized, scheme for the diversification of a 2-arylcyclopropylamine scaffold is presented below. Starting with the core amine, a library of amides can be synthesized by reacting it with a panel of different acyl chlorides or carboxylic acids.
| Starting Material | Reagent (R-COCl) | Product (Amide Derivative) |
| This compound | Acetyl chloride | N-(2-(2-Methoxyphenyl)cyclopropyl)acetamide |
| This compound | Benzoyl chloride | N-(2-(2-Methoxyphenyl)cyclopropyl)benzamide |
| This compound | Cyclopropanecarbonyl chloride | N-(2-(2-Methoxyphenyl)cyclopropyl)cyclopropanecarboxamide |
| This compound | 4-Fluorobenzoyl chloride | N-(2-(2-Methoxyphenyl)cyclopropyl)-4-fluorobenzamide |
This table illustrates a conceptual library synthesis and does not represent specific experimental data from a single source.
Furthermore, the methoxy group on the phenyl ring provides another point for diversification. Demethylation to the corresponding phenol allows for the introduction of a wide range of substituents through etherification or esterification, thereby dramatically increasing the structural diversity of the resulting library.
Chemical Reactivity and Transformation Pathways of 2 2 Methoxyphenyl Cyclopropan 1 Amine
Oxidative Transformations of the Amine and Cyclopropane (B1198618) Moieties
The oxidation of 2-(2-Methoxyphenyl)cyclopropan-1-amine can proceed through several pathways, targeting either the amine group, the cyclopropane ring, or a combination of both. The cyclopropylamine (B47189) substructure is a known mechanistic probe for oxidative enzymes like cytochrome P450 (CYP) and monoamine oxidase. acs.orgnih.gov
Oxidation often initiates at the nitrogen atom. Depending on the enzymatic or chemical oxidant, two primary mechanisms are proposed for the oxidation of cyclopropylamines:
Single Electron Transfer (SET): This mechanism involves the removal of a single electron from the nitrogen atom to form a highly reactive aminium cation radical. acs.orgnih.gov This radical intermediate can then undergo rapid fragmentation of the cyclopropane ring. nih.govnih.gov For instance, studies on N-cyclopropyl-N-methylaniline oxidation by horseradish peroxidase, a known SET enzyme, showed that the aminium ion formed undergoes exclusive cyclopropyl (B3062369) ring fragmentation. nih.gov This leads to the formation of ring-opened products. acs.orgnih.gov
Hydrogen Atom Transfer (HAT): This alternative mechanism involves the abstraction of a hydrogen atom from the C-H bond adjacent to the nitrogen. The formation of products like cyclopropanone (B1606653) hydrate (B1144303) from some tertiary cyclopropylamines is more consistent with a HAT mechanism rather than a SET mechanism. acs.org
Metabolism of cyclopropylamines by CYP enzymes can lead to the formation of reactive ring-opened intermediates. hyphadiscovery.com These intermediates are capable of forming covalent adducts with proteins, a process known as bioactivation. hyphadiscovery.com In some cases, oxidation can result in hydroxylated metabolites on the cyclopropyl ring itself, though the high C-H bond dissociation energy of the cyclopropyl group generally makes it less susceptible to oxidative metabolism compared to other aliphatic systems. hyphadiscovery.com
The methoxyphenyl moiety can also be a site of oxidation. The methoxy (B1213986) group can be O-demethylated by enzymes like cytochrome P450 to yield a phenol (B47542). nih.gov Further oxidation of the resulting phenolic compounds or the original methoxyphenyl ring can lead to the formation of quinone-type structures. researchgate.netrsc.org
Table 1: Potential Oxidative Transformation Products
| Reacting Moiety | Mechanism | Potential Products | Reference |
|---|---|---|---|
| Cyclopropylamine | Single Electron Transfer (SET) | Ring-opened aldehydes, acids (e.g., β-hydroxypropionic acid derivatives) | acs.orgnih.gov |
| Cyclopropylamine | Hydrogen Atom Transfer (HAT) | Cyclopropanone derivatives, ring-intact metabolites | acs.org |
| Methoxyphenyl Group | O-Demethylation | 2-(2-Hydroxyphenyl)cyclopropan-1-amine | nih.gov |
| Methoxyphenyl Group | Ring Oxidation | Quinone derivatives | researchgate.net |
Reductive Conversions Involving the Amine Group
The primary amine group in this compound is already in a reduced state. Direct reduction of a primary amine is not a common transformation. However, the amine can participate in reductive conversions, most notably reductive amination. In this two-step process, the primary amine first reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to a secondary or tertiary amine. masterorganicchemistry.com
Common reducing agents for the imine reduction step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This method provides a controlled way to introduce new alkyl groups onto the nitrogen atom, avoiding the multiple alkylation issues often seen in direct alkylation with alkyl halides. masterorganicchemistry.com
While the reduction of primary amides is a straightforward route to synthesizing primary amines using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation, these methods describe the formation of the amine group rather than its subsequent conversion. nih.govrsc.orglibretexts.org
Nucleophilic and Electrophilic Substitution Reactions on the Methoxyphenyl Group
The reactivity of the methoxyphenyl group is dominated by electrophilic aromatic substitution. The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director. doubtnut.comquora.com This is due to the resonance effect, where the lone pairs on the oxygen atom are donated to the benzene (B151609) ring, increasing the electron density at the ortho and para positions. sarthaks.comquora.com This activating effect is stronger than the deactivating inductive effect from the electronegative oxygen atom. quora.comquora.com
Common electrophilic substitution reactions for anisole (B1667542) (methoxybenzene), and by extension the methoxyphenyl group, include:
Halogenation: Anisole reacts readily with bromine in a solvent like ethanoic acid, even without a Lewis acid catalyst, to yield predominantly the para-bromo product. doubtnut.comlibretexts.org
Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of ortho- and para-nitroanisole. doubtnut.com
Friedel-Crafts Alkylation and Acylation: Anisole undergoes these reactions with alkyl halides or acyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) to give substitution at the ortho and para positions. doubtnut.com
Given that the ortho position relative to the methoxy group is already substituted with the cyclopropylamine moiety, electrophilic attack would be directed to the remaining ortho (position 6) and para (position 4) positions of the aromatic ring.
Nucleophilic aromatic substitution on the methoxyphenyl ring is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile, which are absent in this compound.
Nucleophilic and Electrophilic Substitution Reactions on the Amine Group
The primary amine group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.commasterorganicchemistry.com It readily reacts with a variety of electrophiles. libretexts.org
Nucleophilic Reactions (Amine as Nucleophile):
Alkylation: Primary amines react with alkyl halides in an Sₙ2 reaction to form secondary amines. libretexts.orgmsu.edu However, this reaction is often difficult to control. The resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Using a large excess of the amine can favor the formation of the secondary amine.
Acylation: Primary amines react with acyl halides or acid anhydrides to form amides. msu.edu This is a common and efficient reaction. For example, reaction with acetyl chloride would yield N-(2-(2-methoxyphenyl)cyclopropyl)acetamide.
Reaction with Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form sulfonamides. libretexts.orgmsu.edu This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.
Electrophilic Substitution on Nitrogen: This terminology describes reactions where an electrophile attacks the nitrogen atom, as detailed above in alkylation and acylation. The nitrogen atom uses its lone pair to form a new bond with an electrophilic center. libretexts.org
Mechanistic Considerations of Cyclopropane Ring Opening Reactions
The cyclopropane ring is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. nih.gov The presence of both a donor group (amine) and an activating group (methoxyphenyl) on adjacent carbons classifies this molecule as a donor-acceptor cyclopropane (DAC), which has unique reactivity. scispace.comacs.org
Ring-opening can be initiated by several means:
Acid Catalysis: In the presence of acid, the amine group can be protonated. More significantly, protonation of the methoxy group's oxygen or interaction with a Lewis acid can facilitate the cleavage of a C-C bond in the cyclopropane ring to relieve ring strain. stackexchange.comresearchgate.net This typically proceeds via the formation of a stable carbocation intermediate. The cleavage will occur to form the most stable carbocation, which in this case would likely be stabilized by the adjacent methoxyphenyl group.
Radical Pathways: As mentioned in the oxidation section, radical intermediates can lead to ring-opening. nih.gov The formation of a radical on a carbon adjacent to the cyclopropane ring can trigger a rapid ring-opening to generate a more stable, linear alkyl radical. nih.govbeilstein-journals.org The presence of electron-rich substituents on the phenyl ring can influence the yield and pathway of these radical reactions. beilstein-journals.org
Table 2: Summary of Ring-Opening Mechanisms
| Initiator | Mechanism Type | Key Intermediate | Reference |
|---|---|---|---|
| Acid (Brønsted or Lewis) | Ionic | Carbocation | stackexchange.comresearchgate.net |
| Radical Initiator / Oxidant | Radical | Aminium radical / Carbon radical | nih.govbeilstein-journals.org |
| Electrophile / Nucleophile | Polar (DAC Reactivity) | Zwitterionic or polarized intermediate | scispace.comacs.orgresearchgate.net |
Structure Activity Relationship Sar Studies of 2 2 Methoxyphenyl Cyclopropan 1 Amine and Its Analogs
Impact of Substituents on the Phenyl Ring on Biological Activity
The nature and position of substituents on the phenyl ring are fundamental determinants of the biological activity of 2-(2-methoxyphenyl)cyclopropan-1-amine analogs. Electronic effects and the specific placement of functional groups can drastically alter the interaction of these compounds with their corresponding receptors.
Positional and Electronic Effects of the Methoxy (B1213986) Group
The methoxy (-OCH₃) group, a key feature of the parent compound, exerts a significant influence on biological activity through its electronic properties. The Hammett equation classifies the methoxy group as an electron-donating group when at the para or ortho positions, and as an electron-withdrawing group at the meta position. wikipedia.org At the ortho position, as in this compound, steric effects can also come into play. wikipedia.org
Research on related phenethylamine (B48288) analogs demonstrates the critical importance of the methoxy substituents. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the removal of the 2-methoxy group resulted in a more than 500-fold decrease in potency at the 5-HT₂A receptor, a much more pronounced drop than that observed upon removal of the 5-methoxy group. nih.gov This highlights the privileged role of the 2-methoxy substituent in facilitating high-potency interactions. Studies on 1-phenylcyclopropane carboxamide derivatives have also shown that the presence of electron-donating groups like methoxy on the phenyl ring leads to better yields during synthesis, suggesting they favorably influence the electronic characteristics of the ring. nih.gov
The position of the methoxy group is crucial. While direct comparative data for 2-(methoxyphenyl)cyclopropan-1-amine isomers is limited in the provided search results, studies on closely related cyclohexanone (B45756) analogs show that both 2- and 3-methoxyphenyl (B12655295) derivatives can be synthesized and exhibit biological activity, implying that positional isomerism is a key area for SAR exploration. mdpi.com
Table 1: Impact of Methoxy Group Deletion on 5-HT₂A Receptor Agonist Potency in Analogous Scaffolds Data derived from studies on 2,5-dimethoxyphenylpiperidine analogs.
| Compound Modification | Change in Potency | Citation |
| Deletion of 2-Methoxy Group | >500-fold decrease | nih.gov |
| Deletion of 5-Methoxy Group | 20-fold decrease | nih.gov |
| Deletion of both Methoxy Groups | Negligible activity | nih.gov |
Influence of Halogenation on Potency and Selectivity
The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the phenyl ring is a common strategy to modulate the pharmacological profile of bioactive compounds. Halogens are electron-withdrawing and can alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity.
In a well-known conformationally restricted analog, (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine (DMCPA), the presence of a bromine atom at the 4-position is a defining feature. nih.gov This substitution pattern is associated with potent activity at serotonin (B10506) receptors. nih.gov The synthesis of other halogenated analogs, such as 2-amino-2-(4-chlorophenyl)cyclohexan-1-one, further indicates the interest in exploring halogenation as a means to fine-tune activity. mdpi.com
While electron-donating groups like methoxy can improve yields in certain cyclopropanation reactions, the presence of electron-withdrawing groups like fluoro and chloro on the phenyl ring has been observed to result in lower yields. nih.gov This chemical observation underscores the significant electronic impact of halogenation on the phenyl ring, which in turn influences the biological properties of the final compound.
Effects of Cyclopropane (B1198618) Stereochemistry on Receptor Interactions
The rigid, three-dimensional structure of the cyclopropane ring is a critical feature that imparts conformational constraint. bohrium.comunl.pt This rigidity limits the number of possible spatial orientations of the phenyl and amine substituents, leading to highly specific interactions with biological receptors. The stereochemistry of the cyclopropane ring—the relative and absolute configuration of its substituents—is therefore a major determinant of biological activity. researchgate.net
Diastereomeric and Enantiomeric Potency and Selectivity Differences
The 2-phenylcyclopropan-1-amine (B3023641) scaffold contains at least two stereocenters, leading to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have widely different potencies and even different biological effects.
For conformationally restrained compounds like cyclopropane derivatives, biological activity is often found to reside primarily in a single enantiomer. nih.gov Studies on other chiral compounds targeting the nervous system have demonstrated significant differences in potency between enantiomers. For example, in one series of antitubulin agents, the (S)-isomer was found to be 10- to 88-fold more potent in terms of cytotoxicity than the (R)-isomer. nih.gov Similarly, for microtubule disruption, the (S)-enantiomer was approximately 12-fold more potent than the (R)-enantiomer. nih.gov The introduction of the cyclopropane bridge creates additional stereogenic centers, which allows for fine-tuning of activity and selectivity. researchgate.net This stereochemical specificity arises because biological receptors are themselves chiral, and only an isomer with the correct three-dimensional shape can achieve an optimal binding fit.
Conformationally Restricted Analogues and Their Biological Profiles
The use of a cyclopropane fragment is a key strategy in medicinal chemistry to create conformationally rigid analogs of more flexible parent molecules. bohrium.com This rigidity can enhance pharmacological activity by reducing the entropic penalty of binding to a receptor—that is, the molecule is already in a shape that is favorable for binding. bohrium.comresearchgate.net
Conformationally restricted analogs like (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine (DMCPA) and (R)-(3-bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine (TCB-2) illustrate that the spatial orientation of the amine-bearing side chain is crucial for agonist potency at serotonin receptors. nih.gov The defined conformation of such molecules, dictated by the cyclopropane ring, leads to highly specific interactions. nih.gov This principle has been used to develop selective agonists for various receptors by designing rigid molecules that preferentially adopt the required conformation for binding. unl.pt
Modulation of the Amine Functionality and its Impact on Activity
The primary amine group (-NH₂) is a critical pharmacophoric element, often involved in key hydrogen bonding or ionic interactions within a receptor's binding pocket. Modifying this group can have a profound impact on activity.
According to general structure-activity relationships for phenylethylamines, primary and secondary amines tend to exhibit good adrenergic activity. scribd.com However, increasing the steric bulk on the nitrogen atom can drastically alter both potency and receptor selectivity. scribd.com
In studies of analogs of 2C-B, a related phenethylamine, sequential N-methylation was found to decrease affinity at the 5-HT₂A receptor by 10-fold. nih.gov Further investigation of N-methyl and N-ethyl derivatives of a related phenylpiperidine scaffold showed that these N-alkylated compounds were substantially less potent than their primary amine counterpart. nih.gov This suggests that for this class of compounds, a primary amine is optimal for high-potency interactions at certain receptors, and that adding even small alkyl groups to the nitrogen is detrimental to activity.
Primary Amine vs. N-Substituted Derivatives
The primary amine group of 2-arylcyclopropan-1-amine derivatives is a crucial determinant of their biological activity, particularly their interaction with monoamine oxidases (MAOs) and other amine-binding receptors. In the case of the parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), the unsubstituted primary amine is essential for its potent, irreversible inhibition of MAO. unl.pt
Studies on N-substituted derivatives of related 2-phenylcyclopropylamines (2-PCPA), such as tranylcypromine, have shown that substitution on the nitrogen atom can significantly alter the compound's activity and selectivity. For instance, while some N-substituted derivatives without a basic functional group can still potently inhibit Lysine Specific Demethylase 1 (LSD1), they often retain or even increase their inhibitory activity against MAO-A and MAO-B. researchgate.net This lack of selectivity is generally undesirable for applications targeting LSD1 in cancer therapy.
However, the introduction of a polar, non-basic functional group into the N-substituent can lead to potent LSD1 inhibitors with improved selectivity over MAOs. researchgate.net This suggests that while the primary amine is a key feature for MAO inhibition, carefully designed N-substituents can shift the pharmacological profile towards other targets.
In a related class of 2,5-dimethoxyphenylpiperidines, which are also conformationally restricted phenethylamine analogs, N-substitution appears to be unfavorable for 5-HT2A receptor activity. This highlights the specific requirements of different receptor binding pockets.
The following table summarizes the general trends observed for N-substitution on 2-arylcyclopropylamine scaffolds based on available literature for related compounds.
| Compound/Analog Class | Modification | Observed Effect on Activity | Target(s) |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | Primary Amine (unsubstituted) | Potent, irreversible inhibition | MAO |
| N-Substituted 2-PCPA Derivatives | Lipophilic, non-basic N-substituent | Potent inhibition, but lacks selectivity | LSD1, MAO-A, MAO-B |
| N-Substituted 2-PCPA Derivatives | Polar, non-basic N-substituent | Potent inhibition with improved selectivity | LSD1 (selective over MAOs) |
This data is generalized from studies on related 2-phenylcyclopropylamine analogs and may not be directly representative of all this compound derivatives.
Linker Chain Variations and Their Pharmacological Implications
While direct studies on linker chain variations of this compound are not extensively available in the public domain, research on analogous compounds underscores the critical role of linker modifications in determining pharmacological outcomes. The "linker" in this context refers to the chemical moiety connecting the core pharmacophore to other parts of the molecule, which can influence binding affinity, selectivity, and pharmacokinetic properties.
In a series of cyclo-3β-(4-aminophenyl)-2β-tropanemethanol analogs, the nature of the linker group between the 2- and 3-positions of the tropane (B1204802) ring was found to be highly influential on their binding to monoamine transporters. nih.gov For example, a pimelic acid ester/amide linker resulted in a compound with high affinity for the dopamine (B1211576) transporter (DAT), whereas a sebacic acid ester/amide linker conferred high affinity and selectivity for the serotonin transporter (5-HTT). nih.gov Minor alterations to the size, electrostatic, and hydrophobic properties of these linkers led to a significant decrease in potency at all three monoamine transporters (DAT, 5-HTT, and NET). nih.gov This suggests that the linker's conformational properties are finely tuned for optimal interaction with the target protein. nih.gov
These findings imply that for analogs of this compound, variations in any linker chain connecting the core structure to other functional groups would likely have profound effects on their biological activity. The length, rigidity, and electronic nature of the linker would need to be carefully optimized for a specific biological target.
The table below illustrates the impact of linker variations in a related series of tropane-based monoamine transporter inhibitors.
| Parent Compound | Linker Variation | Primary Target | Binding Affinity (IC50/Ki) | Selectivity |
| Cyclo-3β-(4-aminophenyl)-2β-tropanemethanol | Pimelic acid ester/amide | DAT | 3.8 nM (IC50) | - |
| Cyclo-3β-(4-aminophenyl)-2β-tropanemethanol | Sebacic acid ester/amide | 5-HTT | 1.9 nM (Ki) | 68-fold over DAT, 737-fold over NET |
This data is from a study on tropane analogs and serves as an illustrative example of the importance of linker modifications.
The Cyclopropane Moiety as a Bioisostere in Drug Design
The cyclopropane ring is a versatile and widely used bioisostere in medicinal chemistry. nih.gov Its unique structural and electronic properties allow it to replace other common chemical groups, such as gem-dimethyl groups, aromatic rings, and alkenes, to enhance potency, improve pharmacokinetic properties, and confer conformational rigidity. nih.gov
As a bioisostere for a phenyl group, the cyclopropane ring offers a three-dimensional scaffold with defined vectors for substituents, which can lead to improved solubility by disrupting planar intermolecular packing that is common with aromatic rings. nih.govnih.gov This "escape from flatland" is a key strategy in modern drug design to improve the drug-like properties of molecules. nih.gov The replacement of a phenyl ring with a cyclopropane moiety can also reduce the potential for oxidative metabolism by cytochrome P450 enzymes. nih.gov
In the context of central nervous system (CNS) drug design, the use of saturated bioisosteres like cyclopropane can be particularly advantageous. For a drug to be effective in the CNS, it must cross the blood-brain barrier (BBB). The physicochemical properties that govern BBB penetration, such as lipophilicity, hydrogen bonding capacity, and molecular size, can be favorably modulated by replacing an aromatic ring with a cyclopropane. For instance, the increased lipophilicity of a molecule can sometimes enhance CNS exposure.
While the phenyl ring and the cyclopropane ring are not electronically identical, the cyclopropane's σ-orbitals have some π-character, allowing for electronic interactions with adjacent functional groups. This enables it to mimic some of the electronic properties of a double bond or an aromatic system.
The following table provides a comparative overview of the properties of a phenyl ring versus a cyclopropane ring when used as bioisosteres in drug design.
| Property | Phenyl Ring | Cyclopropane Ring | Implication in Drug Design |
| Geometry | Planar | Three-dimensional, rigid | Improved solubility, novel intellectual property |
| Flexibility | Rigid | Rigid | Conformational restriction, pre-organization for binding |
| Lipophilicity | High | Generally lower than phenyl | Potential for improved solubility and altered ADME properties |
| Metabolic Stability | Susceptible to oxidation | Generally more stable to oxidation | Improved metabolic profile |
| Electronic Character | Aromatic, π-system | σ-bonds with π-character | Can maintain some electronic interactions of the replaced group |
Serotonin Receptor Modulation and Ligand Interactions
Comprehensive searches of scientific literature and pharmacological databases did not yield specific in vitro data for this compound concerning its direct modulation of and interactions with serotonin receptors. Research on structurally similar compounds, such as those with different substitution patterns on the phenyl ring or variations in the amine side chain, has been conducted; however, direct binding affinity and functional activity data for this compound at 5-HT2A, 5-HT2C, and 5-HT2B receptors are not available in the reviewed literature.
There is no specific information available in the scientific literature regarding the binding affinity (Ki) or agonistic activity (EC50, Emax) of this compound at the 5-HT2A receptor. Studies on related phenylcyclopropylamines often show that stereochemistry and the substitution pattern on the phenyl ring are critical for 5-HT2A receptor affinity and efficacy, but data for this specific methoxy-substituted compound is absent.
Detailed research findings on the functional selectivity and potency of this compound at 5-HT2C receptors are not present in the available literature. The characterization of its activity at this receptor, including its potential for biased agonism or its profile as a partial or full agonist, has not been reported.
Information regarding the in vitro interactions of this compound with 5-HT2B receptors is not available. Consequently, its selectivity for 5-HT2B receptors relative to 5-HT2A and 5-HT2C receptors has not been determined.
Dopamine Receptor System Interactions
Following an extensive review of the scientific literature, no specific in vitro data was found for the interactions of this compound with the dopamine receptor system. While the broader class of phenylcyclopropylamines has been investigated for activity at dopamine receptors, the specific binding affinities and functional profiles for this 2-methoxy-substituted analog remain uncharacterized.
There are no reported studies that have determined the binding affinities (Ki values) of this compound for the dopamine D2 receptor.
The ligand profile and any established structure-binding relationships for this compound at the dopamine D3 receptor have not been described in the scientific literature. Research on related scaffolds suggests that the nature and position of substituents on the phenyl ring can significantly influence D3 receptor affinity and selectivity nih.gov, but specific data for the 2-methoxy analog is not available.
Data Tables
Due to the absence of specific experimental data for this compound in the scientific literature, data tables for its pharmacological targets cannot be generated.
An in-depth examination of the in vitro pharmacology of this compound and related compounds reveals a significant interaction with the sigma receptor system, among other molecular targets. This article details the pharmacological profile of this class of cyclopropylamines, focusing on their activity as sigma receptor ligands, their binding affinities for various molecular targets, and their influence on downstream biochemical pathways.
Computational Chemistry and Cheminformatics Applied to 2 2 Methoxyphenyl Cyclopropan 1 Amine Research
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.gov This modeling is crucial for understanding the potential biological activity of 2-(2-Methoxyphenyl)cyclopropan-1-amine by simulating its interaction with protein targets. The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function.
Research findings from docking studies on analogous compounds suggest that the interaction is governed by a combination of forces. For this compound, key interactions would likely involve:
Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, capable of interacting with acceptor residues like aspartate or glutamate (B1630785) in a receptor's active site. bas.bg The oxygen atom of the methoxy (B1213986) (-OCH3) group can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring and the cyclopropyl (B3062369) group contribute to the molecule's hydrophobicity, allowing it to fit into nonpolar pockets within the receptor.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site. bas.bg
These simulations can identify key amino acid residues involved in the binding, providing a structural basis for the molecule's hypothetical mechanism of action and guiding the design of new derivatives with improved affinity or selectivity. nih.govnih.gov
Density Functional Theory (DFT) Studies for Electronic and Structural Characterization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. openaccesspub.org For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict its electronic properties. researchgate.netmdpi.com These calculations provide fundamental insights into the molecule's stability, electronic distribution, and reactivity.
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. physchemres.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.orgthaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the amine group, reflecting their electron-donating nature. The LUMO would likely be distributed over the aromatic ring system. The energy gap dictates the molecule's susceptibility to electronic excitation.
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.90 | Indicates molecular stability and reactivity |
Note: Data are representative values based on DFT calculations for analogous aromatic amines and are for illustrative purposes.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale to denote different potential values:
Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack. For this compound, these would be centered around the oxygen atom of the methoxy group and the nitrogen atom of the amine group due to their lone pairs of electrons. nih.govresearchgate.net
Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the aromatic ring.
Green: Regions of neutral or near-zero potential, characteristic of the nonpolar cyclopropyl and phenyl rings.
The MEP map provides a clear, qualitative picture of the charge distribution and is used to predict intermolecular interactions, including hydrogen bonding. chemrxiv.org
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. researchgate.netrasayanjournal.co.in These descriptors are calculated using DFT and provide a quantitative framework for understanding and predicting chemical behavior. nih.govnih.govresearchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. uni-muenchen.dewisc.edujoaquinbarroso.com This analysis is particularly useful for studying charge transfer and electronic delocalization within a molecule. researchgate.net
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (BD) of adjacent bonds. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. Significant interactions would be expected between the lone pair of the methoxy oxygen (LP O) and the π orbitals of the phenyl ring, as well as between the lone pair of the amine nitrogen (LP N) and the σ* orbitals of the adjacent C-C bonds.
Table 2: Representative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ(C-C)cyclopropyl | 4.5 | Hyperconjugation |
| LP (2) O | π(C-C)phenyl | 20.1 | Resonance/Delocalization |
| π(C-C)phenyl | π*(C-C)phenyl | 18.5 | Intra-ring Delocalization |
Note: Data are representative values based on NBO analyses of similar molecular structures and are for illustrative purposes.
Fukui functions (f(r)) are used within conceptual DFT to identify the most reactive sites in a molecule. scm.com The function indicates the change in electron density at a given point when an electron is added or removed, thus identifying sites for nucleophilic (f+) and electrophilic (f-) attack. nih.gov
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half the HOMO-LUMO gap.
Global Softness (S): The reciprocal of chemical hardness; a higher value indicates greater reactivity.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These parameters allow for the comparison of reactivity across different molecules.
Table 3: Representative Global Reactivity Descriptors
| Parameter | Formula | Value (eV) | Description |
|---|---|---|---|
| Electronegativity (χ) | -(ELUMO+EHOMO)/2 | 3.40 | Electron attracting power |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.45 | Resistance to charge transfer |
| Global Softness (S) | 1/η | 0.41 | Propensity for chemical reaction |
| Electrophilicity Index (ω) | χ2/(2η) | 2.36 | Propensity to act as an electrophile |
Note: Data are representative values calculated from the illustrative HOMO/LUMO energies in Table 1.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For this compound and its analogs, QSAR studies are instrumental in understanding how structural modifications influence their interaction with biological targets, such as monoamine oxidase (MAO) or serotonin (B10506) receptors. The process typically involves the following steps:
Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected. For this compound, this would include various derivatives with substitutions on the phenyl ring or modifications to the cyclopropylamine (B47189) moiety.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Pertaining to the electron distribution (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP).
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical equation that links the descriptors to the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques.
A hypothetical QSAR model for a series of this compound analogs might reveal that specific electronic properties of the methoxy group and the steric bulk around the cyclopropane (B1198618) ring are key determinants of their inhibitory potency against a particular enzyme.
Table 1: Hypothetical QSAR Model for this compound Analogs
| Descriptor | Coefficient | Contribution to Activity |
| LogP | 0.45 | Positive (Increased lipophilicity enhances activity) |
| Dipole Moment | -0.21 | Negative (Lower dipole moment is favorable) |
| Molecular Surface Area | 0.15 | Positive (Larger surface area may improve binding) |
| Sum of Absolute Atomic Charges | -0.33 | Negative (Lower overall polarity is beneficial) |
This table represents a hypothetical QSAR model to illustrate the types of descriptors and their potential influence on biological activity. The coefficients are for illustrative purposes only.
In Silico Pharmacokinetic and Pharmacodynamic Property Prediction Methodologies
Beyond predicting biological activity, computational models are crucial for assessing the drug-likeness of a compound by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (ADMET). For this compound, these in silico predictions provide early insights into its potential behavior in the human body. nih.gov
Pharmacokinetic (ADME) Predictions:
Absorption: Parameters such as human intestinal absorption (HIA), cell permeability (e.g., Caco-2 permeability), and P-glycoprotein substrate/inhibitor potential are predicted. biointerfaceresearch.com These predictions help to estimate the oral bioavailability of the compound.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are critical for compounds targeting the central nervous system. nih.gov For this compound, high BBB penetration would be a desirable feature.
Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov Identifying potential metabolic liabilities early on can guide the design of more stable analogs.
Excretion: Properties like renal clearance can be estimated, providing a more complete picture of the compound's pharmacokinetic profile.
Pharmacodynamic Predictions:
Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model could be developed based on its binding mode to a target like the serotonin transporter. Such a model might include features like a hydrophobic aromatic ring, a hydrogen bond acceptor (the methoxy oxygen), and a positive ionizable feature (the amine group). nih.govresearchgate.net This model can then be used to screen large virtual libraries for other compounds that fit the pharmacophore and are therefore likely to be active.
Molecular docking is another key in silico method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies of this compound within the active site of its target protein can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its binding affinity.
Table 2: Predicted In Silico ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability (nm/s) | > 20 | High permeability |
| P-glycoprotein Substrate | No | Low risk of efflux from target cells |
| Distribution | ||
| Plasma Protein Binding (%) | 85 | Moderate to high binding |
| Blood-Brain Barrier Penetration | High | Likely to cross into the central nervous system |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low potential for interaction with this major CYP isoform |
| Excretion | ||
| Renal Clearance (log ml/min/kg) | 0.5 | Moderate renal clearance predicted |
| Toxicity | ||
| hERG Inhibition | Low Risk | Low potential for cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
This table contains hypothetical predicted values for this compound to illustrate the output of in silico ADMET prediction tools. These values are not based on experimental data.
By integrating these computational approaches, researchers can build a comprehensive profile of this compound and its derivatives, enabling a more rational and efficient path toward the design of novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
